6-Decenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

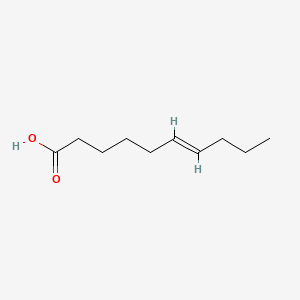

6-Decenoic acid is a medium-chain fatty acid with the molecular formula C₁₀H₁₈O₂ It is characterized by an unbranched chain of ten carbon atoms, with a double bond located at the sixth position from the carboxyl end This compound is part of the broader class of decenoic acids, which are mono-unsaturated fatty acids

準備方法

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 6-Decenoic acid involves the isomerization of delta-decalactone. This process typically uses an acid catalyst and is conducted at temperatures ranging from 140°C to 200°C . Another method involves the oxidation and isomerization of 2-butylcyclohexanone using percarbamide, which offers a more environmentally friendly approach by avoiding strong acid catalysts .

Industrial Production Methods

Industrial production of this compound often employs the oxidation of delta-decalactone under controlled conditions. This method is favored due to its efficiency and the high purity of the resulting product. The process involves reacting delta-decalactone with an acid catalyst at elevated temperatures, followed by purification steps to isolate the desired compound .

化学反応の分析

Types of Reactions

6-Decenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding aldehydes or ketones.

Reduction: Hydrogenation of this compound can yield decanoic acid.

Substitution: The double bond in this compound allows for halogenation reactions, where halogens like chlorine or bromine can be added across the double bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon or nickel are used in hydrogenation reactions.

Substitution: Halogenation reactions often use halogen gases or halogenating agents like N-bromosuccinimide.

Major Products Formed

Oxidation: Aldehydes, ketones, and carboxylic acids.

Reduction: Decanoic acid.

Substitution: Halogenated decenoic acids.

科学的研究の応用

Chemical Properties and Structure

6-Decenoic acid has the chemical formula C10H18O2 and belongs to the class of organic compounds known as medium-chain fatty acids. It features a double bond at the sixth carbon position in its aliphatic chain. The compound is characterized by its unique properties that enable diverse applications.

Antimicrobial Properties

One of the most notable applications of this compound is its antimicrobial activity. Research indicates that it can inhibit biofilm formation by bacteria such as Pseudomonas aeruginosa, which is crucial in treating infections associated with medical devices. The compound's ability to disrupt biofilms enhances the efficacy of conventional antibiotics, making it a valuable adjunct in antimicrobial therapies .

| Study | Organism | Concentration | Effect |

|---|---|---|---|

| Taavoni et al. (2014) | Pseudomonas aeruginosa | 125 μg/mL | Inhibition of biofilm formation |

Anti-Inflammatory Effects

This compound has been studied for its anti-inflammatory properties, particularly in relation to conditions like osteoarthritis. In animal models, supplementation with this fatty acid has shown promise in reducing inflammation markers and improving joint health .

Flavoring Agent

In the food industry, this compound is recognized for its potential as a flavoring agent due to its pleasant aroma described as "fresh and fruity." Its use can enhance the sensory qualities of various food products while also providing health benefits associated with medium-chain fatty acids .

| Application | Description |

|---|---|

| Flavoring Agent | Enhances sensory qualities in food products |

Cell Regeneration

Recent studies have highlighted the role of this compound in stimulating nerve cell regeneration. This property suggests potential applications in neurobiology and regenerative medicine, particularly for conditions involving nerve damage or degeneration .

Biofilm Disruption

The compound's ability to disrupt biofilms extends beyond pathogenic bacteria; it can also be utilized in biotechnological applications to improve the efficiency of bioreactors by preventing unwanted microbial growth on surfaces .

Case Study 1: Royal Jelly Component

A significant study investigated the effects of 10-hydroxy-2-decenoic acid (10-H2DA), a derivative of decenoic acid found in royal jelly, on bone health. The study demonstrated that oral administration of 10-H2DA inhibited osteoclastogenesis and reduced bone resorption in ovariectomized mice, suggesting therapeutic potential for osteoporosis .

Case Study 2: Food Product Development

In food science research, this compound was incorporated into a new line of dairy products aimed at enhancing flavor while promoting health benefits associated with medium-chain fatty acids. Sensory evaluations indicated a positive consumer response, highlighting its viability as a food additive .

作用機序

The mechanism of action of 6-Decenoic acid involves its interaction with bacterial cell membranes. It has been shown to compromise the integrity of bacterial membranes, leading to the leakage of essential ions and molecules, ultimately causing cell death . This property is particularly useful in its antibacterial applications.

類似化合物との比較

6-Decenoic acid can be compared with other decenoic acids, such as:

2-Decenoic acid: Known for its role in inhibiting biofilm formation by Pseudomonas aeruginosa.

3-Decenoic acid: Acts as a sex pheromone in certain beetles.

4-Decenoic acid: Found in human plasma and has potential metabolic implications.

Each of these compounds has unique properties and applications, but this compound stands out due to its specific position of the double bond and its resultant chemical behavior and applications.

生物活性

6-Decenoic acid is a fatty acid with the molecular formula C10H18O2 and is a component of various natural products, including certain plant oils and microbial metabolites. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial, anti-inflammatory, and potential anticancer applications. This article reviews the biological activity of this compound, supported by case studies and research findings.

This compound is characterized by its long carbon chain and a double bond at the sixth position. Its structure can be represented as follows:

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial properties. Research indicates that it can effectively inhibit the growth of various bacterial strains, including:

- Pseudomonas aeruginosa

- Escherichia coli

- Staphylococcus aureus

A study demonstrated that this compound promotes the dispersion of biofilms formed by these bacteria, enhancing the efficacy of antibiotics when used in combination with them. This synergistic effect is particularly notable in persister cells, which are often resistant to conventional treatments .

| Bacterial Strain | Effect of this compound |

|---|---|

| Pseudomonas aeruginosa | Induces biofilm dispersion |

| Escherichia coli | Enhances antibiotic efficacy |

| Staphylococcus aureus | Reduces biofilm formation |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. It has been observed to inhibit pro-inflammatory cytokines and reduce inflammation in various cellular models. This activity suggests a possible role in managing inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, research on colon cancer cells indicated that treatment with this compound resulted in significant reductions in cell viability and alterations in protein expression related to apoptosis .

Case Studies

-

Study on Biofilm Dispersal :

In a controlled laboratory setting, this compound was tested against biofilms formed by Pseudomonas aeruginosa. Results showed a marked increase in planktonic (free-swimming) cells when treated with this compound, leading to enhanced susceptibility to antibiotics. The study concluded that this compound could be a valuable adjunct in treating biofilm-associated infections . -

Anti-inflammatory Research :

A study investigating the effects of this compound on inflammatory markers revealed that it significantly reduced levels of TNF-alpha and IL-6 in human macrophages exposed to lipopolysaccharides (LPS). This finding supports its potential use in therapeutic strategies for inflammatory conditions . -

Antitumor Activity :

In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis through caspase activation and increased expression of pro-apoptotic proteins. The results indicate that it may serve as a promising candidate for further development as an anticancer agent .

特性

CAS番号 |

85392-04-7 |

|---|---|

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC名 |

dec-6-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-5H,2-3,6-9H2,1H3,(H,11,12) |

InChIキー |

IZOFWCYKCWUJBY-UHFFFAOYSA-N |

SMILES |

CCCC=CCCCCC(=O)O |

異性体SMILES |

CCC/C=C/CCCCC(=O)O |

正規SMILES |

CCCC=CCCCCC(=O)O |

Key on ui other cas no. |

86503-04-0 85392-04-7 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。